[(2,4-Difluorophenyl)methyl](ethyl)amine
Description
Contextualization within Modern Organic and Fluorinated Amine Chemistry
The field of organic chemistry has been significantly advanced by the introduction of fluorine into molecular structures, a process known as fluorination. aosc.in The strategic incorporation of fluorine atoms can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability. aosc.inchemicalbook.comuni.lursc.org Fluorine's high electronegativity and small atomic size allow it to serve as a bioisostere for hydrogen while creating strong carbon-fluorine bonds that can shield molecules from metabolic degradation. uni.lusigmaaldrich.com These characteristics have made fluorinated compounds invaluable in medicinal chemistry and materials science. aosc.inuni.lursc.org
Within this context, fluorinated amines, and specifically fluorinated benzylamines, represent a critical class of compounds. The amine group provides a site for further chemical modification, while the fluorinated aromatic ring imparts beneficial physicochemical properties. nbinno.com The compound (2,4-Difluorophenyl)methylamine is a member of this class. It features a 2,4-difluorobenzyl group, a structural motif recognized for its utility in pharmacologically active agents, combined with an N-ethyl group. nbinno.comgoogle.com The difluorinated phenyl ring enhances the compound's stability and modulates its electronic properties, which can be crucial for its interaction with biological targets. chemimpex.com The ethyl-amine portion provides a handle for building more complex molecules and can influence the compound's solubility and cell permeability. nih.gov Therefore, (2,4-Difluorophenyl)methylamine serves as a quintessential example of a fluorinated building block, designed to integrate the advantageous properties of fluorine into larger, more complex molecular architectures. chemimpex.com
Historical Development and Evolution of Synthetic Strategies for Analogous Fluorinated Compounds
The history of organofluorine chemistry began with early, often hazardous, experiments using elemental fluorine. nbinno.com These methods were difficult to control due to the extreme reactivity of F₂. nbinno.com A major breakthrough came with the development of the Schiemann reaction, which provided a more controlled method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nbinno.com Another cornerstone is the halogen exchange (Halex) process, where chlorine atoms on an aromatic ring are substituted with fluorine using a fluoride (B91410) salt like potassium fluoride (KF). nbinno.com
The synthesis of fluorinated side chains was advanced by reactions like the Swarts reaction, which uses antimony fluorides to replace other halogens. nbinno.com In the mid-20th century, the development of safer and more selective electrophilic fluorinating agents, such as N-F reagents like Selectfluor (F-TEDA-BF₄), revolutionized the field, allowing for the precise introduction of fluorine under milder conditions. google.comchemimpex.comchemicalbook.com These modern reagents have made the synthesis of complex fluorinated molecules more accessible and efficient. aosc.inchemicalbook.com
The synthesis of fluorinated benzylamines, such as the parent compound 2,4-difluorobenzylamine (B110887), typically relies on modern reductive methods. Common industrial strategies involve the catalytic hydrogenation of 2,4-difluorobenzonitrile (B34149) or the reductive amination of 2,4-difluorobenzaldehyde (B74705). chemicalbook.comgoogle.com These processes utilize catalysts like Raney Nickel or Palladium on carbon in the presence of ammonia (B1221849) and hydrogen gas. chemicalbook.com
Common Synthetic Routes to 2,4-Difluorobenzylamine
| Precursor | Reaction Type | Key Reagents | Reference |
|---|---|---|---|
| 2,4-Difluorobenzonitrile | Catalytic Hydrogenation | H₂, Raney Nickel, NH₃ | chemicalbook.com |
| 2,4-Difluorobenzaldehyde | Reductive Amination | NH₃, H₂, Catalyst | google.com |
The target compound, (2,4-Difluorophenyl)methylamine, can be synthesized through analogous, well-established organic reactions. A logical and common approach is the reductive amination of 2,4-difluorobenzaldehyde with ethylamine (B1201723). This reaction first forms an intermediate imine, which is then reduced in situ to the final secondary amine. Another viable pathway is the direct N-alkylation of 2,4-difluorobenzylamine with an ethylating agent, such as ethyl halide, in the presence of a base. These methods are standard in organic synthesis for preparing N-substituted amines. nih.govnih.gov
Scope and Significance of (2,4-Difluorophenyl)methylamine in Advanced Chemical Synthesis and Materials Science Research
While specific research applications for (2,4-Difluorophenyl)methylamine itself are not extensively documented in public literature, its significance is derived from its role as a specialized chemical building block and the established importance of its core structure. The un-alkylated precursor, 2,4-difluorobenzylamine, is a crucial intermediate in the synthesis of high-value, complex molecules. nbinno.comchemimpex.com Most notably, it is a key component in the production of Dolutegravir, a widely used antiretroviral medication for the treatment of HIV. google.com This highlights the value of the 2,4-difluorobenzyl moiety in creating potent and effective pharmaceuticals.
The scope of (2,4-Difluorophenyl)methylamine is therefore as a versatile intermediate for synthesizing new chemical entities where an N-ethyl group is desired to modulate biological or material properties. In medicinal chemistry, modifying a primary amine to a secondary amine like an N-ethyl derivative can significantly alter a drug candidate's lipophilicity, receptor binding interactions, and metabolic profile. rsc.org For example, research on other benzylamine (B48309) derivatives has shown that the nature of the N-alkyl substituent can influence anticancer activity.
In materials science, fluorinated compounds are used to create high-performance polymers, coatings, and other advanced materials. aosc.inchemimpex.com The incorporation of the 2,4-difluorobenzyl group can enhance thermal stability and resistance to chemical or environmental degradation. chemimpex.com (2,4-Difluorophenyl)methylamine could serve as a monomer or an additive in the formulation of specialty polymers where its specific combination of aromatic, amine, and fluoro groups imparts desired properties. aosc.in
Properties of (2,4-Difluorophenyl)methylamine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1016859-58-7 | americanelements.com |
| Molecular Formula | C₉H₁₁F₂N | americanelements.com |
| Molecular Weight | 171.19 g/mol | americanelements.com |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]ethanamine | americanelements.com |
| Appearance | Liquid | americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKTVVQXLSORQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformational Chemistry of 2,4 Difluorophenyl Methylamine
Functional Group Transformations Involving the Amine Moiety
The nitrogen atom in (2,4-Difluorophenyl)methylamine, being a secondary amine, possesses a lone pair of electrons and a single hydrogen atom, making it a versatile nucleophile and a site for various functional group interconversions.
The nucleophilic nature of the secondary amine allows it to readily react with a variety of electrophilic reagents, leading to the formation of amides, sulfonamides, and urea derivatives. These reactions are fundamental in synthetic chemistry, often employed for the introduction of protecting groups or to build more complex molecular architectures.
Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct. The product is a stable N,N-disubstituted amide.
Sulfonylation: The formation of a sulfonamide occurs when the amine reacts with a sulfonyl chloride. This transformation is analogous to acylation and results in a highly stable derivative. The reaction of benzylamine (B48309) derivatives with sulfonylating agents is a well-established method for producing sulfonamides.
Carbamoylation: The reaction with an isocyanate (R-NCO) yields a substituted urea. The amine's lone pair attacks the electrophilic carbon of the isocyanate, followed by proton transfer to form the final product.
Table 1: Representative Reactions at the Amine Moiety
| Reaction Type | Reagent | General Conditions | Expected Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Base (e.g., Pyridine, Triethylamine) | N-acetyl-N-[(2,4-difluorophenyl)methyl]ethanamine |
| Acylation | Benzoyl chloride | Base (e.g., Pyridine, Triethylamine) | N-benzoyl-N-[(2,4-difluorophenyl)methyl]ethanamine |
| Sulfonylation | Benzenesulfonyl chloride | Base (e.g., Pyridine) | N-[(2,4-difluorophenyl)methyl]-N-ethylbenzenesulfonamide |
| Carbamoylation | Ethyl isocyanate | Aprotic solvent | 1-ethyl-3-[(2,4-difluorophenyl)methyl]-3-ethylurea |
The incorporation of the amine nitrogen into a new heterocyclic ring system is a powerful strategy in the synthesis of complex molecules, particularly alkaloids and pharmaceutical agents. Key reactions in this category include the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction: This reaction is a method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. For a substrate like (2,4-Difluorophenyl)methylamine to undergo this type of reaction, it must first be converted into an amide. However, the classic Bischler-Napieralski reaction requires the aromatic ring to be part of a phenethylamine backbone that is subsequently acylated. The direct acylation of the target compound followed by attempted cyclization does not fit the standard pathway for isoquinoline synthesis.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. The substrate, (2,4-Difluorophenyl)methylamine, is a benzylamine, not a β-arylethylamine, and therefore lacks the requisite two-carbon linker between the aromatic ring and the amine nitrogen. Consequently, it is not a suitable starting material for the Pictet-Spengler reaction.
Cycloaddition Reactions: While cycloaddition reactions are fundamental in forming cyclic structures, secondary benzylamines are not typically employed as reactants in common cycloaddition pathways like the Diels-Alder reaction. Their reactivity profile is dominated by the nucleophilicity of the nitrogen atom rather than participation in pericyclic reactions.
The amine nitrogen can undergo changes in its oxidation state, although these reactions are less common than the nucleophilic transformations described above.
Oxidation: Secondary benzylamines can be oxidized to various products depending on the reagents and conditions employed. Catalytic systems have been developed for the oxidation of benzylamines to imines or amides. For instance, certain Lewis acid-catalyzed methods can oxidize benzylamines to their corresponding benzamides using oxidants like tert-butyl hydroperoxide (TBHP). The oxidation of secondary dibenzylamines to N-benzylbenzaldimines has also been reported using CuO-Al2O3 catalysis.
Reduction: The secondary amine functional group is in a reduced state and is generally stable towards common reducing agents. Further reduction of the amine itself is not a typical transformation. While the C-N bond can be cleaved under specific reductive conditions (hydrogenolysis), this constitutes a degradation of the molecule rather than a functional group transformation at the nitrogen center.
Aromatic Reactivity of the 2,4-Difluorophenyl System
The 2,4-difluorophenyl ring in (2,4-Difluorophenyl)methylamine is susceptible to substitution reactions, with the outcome dictated by the electronic properties of the existing substituents.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of EAS on the 2,4-difluorophenyl ring of the title compound is governed by the combined directing effects of the two fluorine atoms and the N-ethylbenzyl substituent.
Directing Effects:
Fluorine Atoms: Halogens are deactivating yet ortho, para-directing substituents due to a combination of inductive electron withdrawal and resonance electron donation. The fluorine at position 2 directs incoming electrophiles to positions 3 and 5, while the fluorine at position 4 also directs to positions 3 and 5.
N-Ethylbenzyl Group (-CH₂-NHEt): This alkylamine group is an activating, ortho, para-director. It directs incoming electrophiles to the C6 position (ortho).
The interplay of these effects suggests that substitution is most likely to occur at the positions activated by multiple substituents. The C3 and C5 positions are directed by both fluorine atoms, while the C6 position is activated by the N-ethylbenzyl group. In EAS reactions, activating groups typically exert a stronger directing influence than deactivating groups, making the C6 position a likely site of substitution. However, the steric hindrance from the adjacent benzyl (B1604629) group and the electronic influence of the fluorines could lead to a mixture of products, with substitution also possible at C3 and C5. For example, the nitration of 1,2-difluorobenzene yields 4-nitro-1,2-difluorobenzene, indicating a preference for substitution para to one of the fluorine atoms.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Major Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (2,4-Difluoro-6-nitrophenyl)methylamine and/or (2,4-Difluoro-5-nitrophenyl)methylamine |
| Bromination | Br₂, FeBr₃ | (6-Bromo-2,4-difluorophenyl)methylamine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (5-Acetyl-2,4-difluorophenyl)methylamine |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (such as a halide) on an aromatic ring with a strong nucleophile. A critical requirement for this reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.
The 2,4-difluorophenyl ring of (2,4-Difluorophenyl)methylamine contains two fluorine atoms, which can act as leaving groups. However, the ring lacks the requisite strong electron-withdrawing groups needed to activate it towards nucleophilic attack. The other substituents, another fluorine atom and the N-ethylbenzyl group, are not sufficiently electron-withdrawing to facilitate the SNAr mechanism. In fact, the alkylamine substituent is considered an activating group for electrophilic substitution, meaning it is electron-donating in character and thus deactivating for nucleophilic substitution.
For these reasons, (2,4-Difluorophenyl)methylamine is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. This contrasts sharply with compounds like 2,4-difluoronitrobenzene, where the presence of the strongly electron-withdrawing nitro group renders the fluorine atoms susceptible to displacement by nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a secondary amine like (2,4-Difluorophenyl)methylamine, the most relevant of these are C-N coupling reactions, such as the Buchwald-Hartwig amination, and C-H activation/functionalization of the aromatic ring.
The nitrogen atom of (2,4-Difluorophenyl)methylamine can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions with aryl halides or triflates. The general catalytic cycle for such reactions involves oxidative addition of the aryl electrophile to a low-valent metal center (typically Pd(0)), followed by coordination of the amine, deprotonation to form a metal-amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the catalyst. The presence of the ethyl group on the nitrogen may introduce some steric hindrance, potentially affecting the reaction rate compared to primary benzylamines.
Another significant area of reactivity is the directed C-H activation of the 2,4-difluorophenyl ring. The amine functionality can act as a directing group, facilitating the functionalization of the ortho C-H bonds (positions 3 and 5) through the formation of a palladacycle intermediate. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the C-H bonds and the stability of the organometallic intermediates, thereby affecting the efficiency and regioselectivity of the C-H activation process. Research on fluorinated benzylamines has shown that direct cyclopalladation can occur, leading to the formation of regioisomeric products. acs.org
| Reaction Type | Catalyst/Reagents | Potential Products | Key Considerations |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Aryl Halide/Triflate | N-Aryl-(2,4-difluorophenyl)methylamine | Steric hindrance from the ethyl group; Electronic effects of the difluorophenyl ring. |
| Directed C-H Activation | Pd, Rh, or other transition metal catalysts, Oxidant | Functionalized (2,4-difluorophenyl)methylamine at position 3 or 5 | Directing group ability of the amine; Influence of fluorine substituents on C-H acidity and regioselectivity. |
Regioselectivity and Chemoselectivity in Complex Reaction Systems
In complex molecules containing multiple reactive sites, regioselectivity and chemoselectivity are of paramount importance. For (2,4-Difluorophenyl)methylamine, the primary sites of reactivity in cross-coupling reactions are the N-H bond (in its protonated form or after deprotonation), the C-H bonds on the aromatic ring, and potentially the benzylic C-H bonds.
Regioselectivity: In directed C-H activation reactions, the amine group is expected to direct functionalization to the ortho positions of the phenyl ring (C3 and C5). The electronic effects of the two fluorine atoms will play a crucial role in determining the relative reactivity of these two sites. The fluorine at position 2 is ortho to C3 and meta to C5, while the fluorine at position 4 is meta to C3 and ortho to C5. The interplay of these electronic influences and the steric environment will dictate the final regiochemical outcome. Studies on related systems have demonstrated that the regioselectivity of such reactions can be finely tuned by the choice of catalyst, ligand, and reaction conditions. nih.gov
Chemoselectivity: In a scenario where the molecule contains other functional groups, the chemoselectivity of a reaction becomes critical. For instance, if an aryl halide moiety were also present on the molecule, a competition between intermolecular C-N coupling and intramolecular C-C or C-N bond formation could arise. The choice of catalytic system would be crucial to steer the reaction towards the desired product. Similarly, the presence of other nucleophilic or electrophilic centers would necessitate careful selection of reaction conditions to avoid unwanted side reactions. The relative nucleophilicity of the secondary amine in (2,4-Difluorophenyl)methylamine compared to other functional groups in the substrate will determine the chemoselective outcome in reactions with electrophiles.
Theoretical and Computational Investigations of 2,4 Difluorophenyl Methylamine
Studies on Non-Covalent Interactions and Intermolecular Forces
Hydrogen Bonding and Halogen Bonding Interactions
The presence of both N-H and C-F bonds in (2,4-Difluorophenyl)methylamine suggests the potential for significant hydrogen and halogen bonding. The secondary amine group can act as a hydrogen bond donor, while the electronegative fluorine atoms and the nitrogen lone pair can serve as hydrogen bond acceptors.
Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom (a σ-hole), is another important consideration. While fluorine is the most electronegative element and typically a poor halogen bond donor due to the general absence of a positive σ-hole, studies on highly fluorinated aromatic molecules have shown that attractive interactions between fluorine atoms can occur. These C-F···F contacts are driven by a combination of dispersion forces and anisotropic distribution of electrostatic potential. mdpi.com In the solid state or in molecular aggregates, it is conceivable that the fluorine atoms of the 2,4-difluorophenyl group could participate in such interactions, influencing crystal packing or self-assembly.
Table 1: Potential Non-covalent Interactions in (2,4-Difluorophenyl)methylamine
| Interaction Type | Donor | Acceptor | Typical Distance (Å) (based on related structures) |
|---|---|---|---|
| Hydrogen Bond | N-H | N | 1.8 - 2.2 |
| Hydrogen Bond | N-H | F | 2.0 - 2.5 nih.gov |
| Hydrogen Bond | C-H (aromatic/aliphatic) | F/N | 2.2 - 2.8 |
| Halogen Bond | C-F | F | > 2.7 |
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the ethyl and benzyl (B1604629) groups in (2,4-Difluorophenyl)methylamine gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this landscape by simulating the atomic motions of a molecule over time.
While specific MD studies on (2,4-Difluorophenyl)methylamine are not prevalent in the literature, the methodology has been extensively applied to similar flexible molecules, including other benzylamine (B48309) derivatives. researchgate.net Such simulations can reveal the most stable conformations and the energy barriers between them. For (2,4-Difluorophenyl)methylamine, key dihedral angles, such as those defining the orientation of the phenyl ring relative to the ethylamino group, would be monitored during the simulation to identify preferential arrangements.
Studies on the conformational preferences of related fluorinated molecules, like 1,3-difluorinated alkanes, show that the introduction of fluorine atoms significantly impacts the conformational profile, with a notable dependence on the polarity of the surrounding medium. nih.gov For (2,4-Difluorophenyl)methylamine, MD simulations in different solvents could elucidate how the environment affects the equilibrium between different conformers, which in turn would influence its macroscopic properties. The results from MD simulations, such as the root mean square deviation (RMSD) and radius of gyration, can provide insights into the stability and compactness of different conformations. biorxiv.org
Table 2: Key Dihedral Angles for Conformational Analysis of (2,4-Difluorophenyl)methylamine
| Dihedral Angle | Atoms Defining the Angle | Description |
|---|---|---|
| τ1 | C(ortho)-C(ipso)-C(methylene)-N | Orientation of the benzyl group relative to the amine |
| τ2 | C(ipso)-C(methylene)-N-C(ethyl) | Torsion around the C-N bond |
| τ3 | C(methylene)-N-C(ethyl)-C(methyl) | Orientation of the ethyl group |
In Silico Design and Virtual Screening of (2,4-Difluorophenyl)methylamine Derivatives for Specific Material Properties
The principles of in silico design and virtual screening are increasingly being applied to discover new organic materials with tailored electronic and photophysical properties. nih.gov Derivatives of (2,4-Difluorophenyl)methylamine could be systematically designed and evaluated computationally for their potential in applications such as organic electronics.
The process of in silico design would involve creating a virtual library of derivatives by modifying the core structure of (2,4-Difluorophenyl)methylamine. These modifications could include the introduction of various functional groups at different positions on the phenyl ring or the ethylamino side chain. Computational methods, particularly Density Functional Theory (DFT), can then be used to calculate key properties for each derivative in the virtual library. elixirpublishers.com These properties can include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and simulated absorption spectra. emerginginvestigators.org
Virtual screening would then be employed to filter this library of virtual compounds to identify candidates with the most promising properties for a specific application. rsc.org For instance, in the context of organic light-emitting diodes (OLEDs), derivatives with specific HOMO-LUMO gaps could be sought to achieve emission at desired wavelengths. researchgate.net Similarly, for applications in organic solar cells, the screening might focus on derivatives with appropriate energy levels to facilitate efficient charge separation and transport. nih.gov This computational pre-screening significantly narrows down the number of candidate molecules for synthesis and experimental validation, accelerating the discovery of new functional materials. nih.gov
Applications of 2,4 Difluorophenyl Methylamine in Advanced Materials Science and Industrial Chemistry
Utilization as a Building Block in Polymer Science and Engineering
In polymer science, (2,4-Difluorophenyl)methylamine serves as a critical building block. Its monofunctional nature as a secondary amine dictates its primary role as a chain-end modifier or a component for grafting, rather than as a traditional chain-extending monomer.
The synthesis of high-performance polymers such as polyamides, polyimides, and polyureas traditionally involves the reaction of difunctional monomers (like diamines and diacids or diisocyanates) to build long polymer chains. wikipedia.orgspecialchem.com While (2,4-Difluorophenyl)methylamine is a monoamine and thus cannot form a polymer chain on its own, it can be strategically introduced as a co-monomer to control molecular weight and functionalize the polymer chain ends.
| Dielectric Constant | Lowered dielectric constant and refractive index. nih.govmdpi.com | Fluorine's high electronegativity reduces molecular polarizability. mdpi.com |
This table summarizes findings from studies on polymers made with fluorinated diamines, illustrating the expected impact of incorporating a fluorinated amine like (2,4-Difluorophenyl)methylamine.
Beyond end-capping, (2,4-Difluorophenyl)methylamine can be used to modify existing polymer matrices. This can be achieved by grafting the molecule onto a polymer backbone that contains reactive sites. This chemical modification introduces the specific physicochemical properties of the difluorophenyl group to the bulk material. researchgate.net
The introduction of fluorinated groups can lower the surface energy of the polymer, leading to increased hydrophobicity and oleophobicity. This is highly desirable for creating protective coatings, anti-fouling surfaces, and low-friction materials. Furthermore, the bulky and rigid nature of the difluorophenyl group can alter the mechanical properties of the polymer matrix, potentially increasing its stiffness and glass transition temperature. This approach allows for the precise tuning of a polymer's characteristics for specialized applications without altering its core structure. nih.gov
Role in the Development of Functional Organic Materials
The electronic properties conferred by the difluorophenyl group make (2,4-Difluorophenyl)methylamine a valuable precursor for a range of functional organic materials.
In the field of organic electronics, materials containing fluorinated aromatic rings are of great interest for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors, which can facilitate charge injection and improve device stability. nih.gov
(2,4-Difluorophenyl)methylamine can serve as a key synthetic intermediate for more complex molecules used in these devices. The amine group provides a reactive handle for attaching the difluorophenyl moiety to chromophoric or charge-transporting cores. For example, derivatives are investigated as blue emitters in OLEDs, where achieving color purity and a long operational lifespan remains a significant challenge. nih.gov The incorporation of fluorinated groups can help to prevent unwanted molecular aggregation, which often leads to quenching of fluorescence and reduced device efficiency. nih.gov
The development of chemical sensors and molecular probes for detecting specific analytes is a rapidly advancing field. rsc.org (2,4-Difluorophenyl)methylamine can be used as a foundational building block in the synthesis of such probes for non-biological sensing applications. The amine functionality can react with various signaling units (fluorophores, chromophores) to create a complete sensor molecule.
The difluorophenyl group can fine-tune the electronic properties of the signaling unit, potentially shifting its absorption and emission wavelengths or influencing its sensitivity and selectivity towards a target analyte. For instance, fluorescent probes have been developed to detect amine vapors, which are important indicators in industrial processes and for monitoring food spoilage. nih.govrsc.org By incorporating the (2,4-Difluorophenyl)methylamine structure into a probe's design, it is possible to modulate its interaction with analytes and enhance detection capabilities.
Fluorinated compounds are integral to modern liquid crystal (LC) technology, which is the basis for most flat-panel displays. beilstein-journals.org The introduction of lateral fluorine atoms onto the mesogenic (rigid) core of an LC molecule has a profound effect on its physical properties, including its dielectric anisotropy (Δε), birefringence (Δn), and mesophase behavior. nih.govnih.gov
(2,4-Difluorophenyl)methylamine is an ideal precursor for synthesizing novel liquid crystal molecules. The 2,4-difluorophenyl unit can be incorporated as part of the rigid core of a new LC material. The amine group allows for its connection to other molecular fragments, such as other aromatic rings or aliphatic chains, through linkages like amides or imines. The presence and position of the fluorine atoms strongly influence the molecule's dipole moment, which in turn dictates the dielectric anisotropy—a key parameter for display operation. Materials with two lateral fluoro-substituents have proven to be excellent components in liquid crystal mixtures. bohrium.com Research on fluorinated terphenyls and other mesogens shows a clear correlation between the degree of fluorination and the resulting electro-optic properties. nih.govnih.gov
Table 2: Representative Properties of Liquid Crystals Containing Fluorinated Phenyl Moieties
| Compound Type | Phase Transition Temperatures (°C) | Key Property Influence |
|---|---|---|
| Terphenyl derivative with two fluorine atoms | Cr → 83 → N → Iso nih.gov | Fluoro-substitution affects crystallization vs. glass transition behavior. nih.gov |
| Phenyl tolane with 2,6-difluorophenyl unit | Cr → (55-60) → N → (150-160) → Iso nih.gov | Lateral fluoro-substitution offers high nematic stability and increased birefringence. nih.gov |
This table presents data for representative liquid crystals containing difluorophenyl or related fluorinated units, illustrating the impact of such structures on mesomorphic properties. Cr = Crystal, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid.
Catalytic and Ligand Design Applications of (2,4-Difluorophenyl)methylamine
There is no available research to support the use of (2,4-Difluorophenyl)methylamine in the following catalytic applications:
Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The search for effective chiral auxiliaries—compounds that guide the stereochemical outcome of a reaction—is a significant area of chemical synthesis. bldpharm.com While various amines and their derivatives are employed for this purpose, there are no studies indicating that (2,4-Difluorophenyl)methylamine has been investigated or utilized as a chiral auxiliary or as a precursor for creating chiral ligands in asymmetric catalysis.
Organocatalytic Properties and Performance
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, participating in reactions such as aza-Michael additions and cycloadditions. sigmaaldrich.comnih.govresearchgate.net However, the specific organocatalytic properties and performance of (2,4-Difluorophenyl)methylamine have not been reported in the scientific literature.
Anchoring Group in Heterogeneous Catalysis
In heterogeneous catalysis, an active catalytic species is often immobilized on a solid support. Amine functional groups can be used to "anchor" metal nanoparticles or complexes to these supports. epa.govbldpharm.com This approach combines the benefits of homogeneous and heterogeneous catalysis. researchgate.net There is currently no evidence to suggest that (2,4-Difluorophenyl)methylamine has been used as an anchoring group for creating such supported catalysts.
Industrial Process Chemistry and Specialty Chemical Manufacturing
General aromatic amines are foundational intermediates in the chemical industry, particularly for producing dyes and pigments through diazotization and coupling reactions. scribd.comunb.canih.gov
Intermediate in the Synthesis of Dyes and Pigments
The production of many organic dyes and pigments relies on a vast array of chemical intermediates. epa.govmdpi.comwtchem.com A comprehensive review of literature related to dye and pigment synthesis does not identify (2,4-Difluorophenyl)methylamine as a listed intermediate for any commercial colorants.
Reagent in Specialty Chemical Production
While fluorinated compounds are crucial in pharmaceuticals and agrochemicals, the specific role of (2,4-Difluorophenyl)methylamine as a reagent in the broader specialty chemical market is not detailed in public records. Its structural relatives are noted for their biological activity in different contexts, but this specific molecule's application remains undefined. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Process Monitoring and Structural Confirmation in Research on 2,4 Difluorophenyl Methylamine
High-Resolution Spectroscopic Techniques for Structural Characterization
The unambiguous determination of the molecular structure of (2,4-Difluorophenyl)methylamine relies on a combination of high-resolution spectroscopic techniques. These methods provide detailed information on the connectivity of atoms, elemental composition, and the nature of functional groups within the molecule.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex architecture of molecules like (2,4-Difluorophenyl)methylamine. encyclopedia.pub Unlike one-dimensional NMR, 2D NMR experiments provide correlation data that reveal how different atoms are connected through chemical bonds, which is crucial for definitive structural assignment. researchgate.net
Key 2D NMR experiments used for structural characterization include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For (2,4-Difluorophenyl)methylamine, COSY would show correlations between the methyl (-CH3) and methylene (-CH2-) protons of the ethyl group, and between the benzylic protons (-CH2-) and the N-H proton.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on their attached, and more easily assigned, ¹H signals. encyclopedia.pub
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). HMBC is critical for piecing together the molecular fragments, for example, by showing correlations from the benzylic protons to the carbons of the difluorophenyl ring and the ethyl group's methylene carbon.
These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise atomic connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D NMR Correlations for (2,4-Difluorophenyl)methylamine Predicted chemical shifts (δ) are in ppm and are illustrative.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| Ethyl -CH3 | 1.15 (t) | 14.5 | Ethyl -CH2- | Ethyl -CH2- |
| Ethyl -CH2- | 2.70 (q) | 45.0 | Ethyl -CH3 | Ethyl -CH3, Benzyl (B1604629) -CH2- |
| Benzyl -CH2- | 3.85 (s) | 52.0 | - | Aromatic C1, Ethyl -CH2- |
| Aromatic C1 | - | 125.0 | - | Benzyl -CH2-, Aromatic H3, H5 |
| Aromatic C2 | - | 162.0 (d, JCF) | - | Aromatic H3 |
| Aromatic C3 | 7.10 (m) | 111.0 (d, JCF) | Aromatic H5 | Aromatic C1, C2, C4, C5 |
| Aromatic C4 | - | 164.0 (d, JCF) | - | Aromatic H3, H5 |
| Aromatic C5 | 7.25 (m) | 129.0 | Aromatic H3, H6 | Aromatic C1, C3, C4 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy typically within 5 ppm, allowing for the confident assignment of a unique molecular formula. nih.govresearchgate.net
For (2,4-Difluorophenyl)methylamine (C9H11F2N), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined accurate mass is compared against the theoretical mass calculated for the proposed formula. The close agreement between these values confirms the elemental composition. Furthermore, the isotopic pattern observed in the mass spectrum, resulting from the natural abundance of isotopes like ¹³C, provides an additional layer of confirmation for the assigned formula. pnnl.gov
Table 2: Theoretical HRMS Data for (2,4-Difluorophenyl)methylamine
| Ion Formula | Species | Theoretical Monoisotopic Mass (Da) | Required Mass Accuracy (ppm) |
|---|---|---|---|
| C9H11F2N | [M] | 171.08593 | < 5 |
| C9H12F2N | [M+H]⁺ | 172.09371 | < 5 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are complementary and are often used together for a comprehensive analysis. spectroscopyonline.com FT-IR and Raman are valuable for confirming the presence of key structural features in (2,4-Difluorophenyl)methylamine and for monitoring the progress of its synthesis by observing the appearance or disappearance of characteristic vibrational bands. mdpi.com
Key expected vibrations include:
C-H stretching: Aliphatic C-H stretches from the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹.
C-F stretching: Strong C-F stretching vibrations are characteristic and typically appear in the 1100-1350 cm⁻¹ region.
C-N stretching: The C-N stretching vibration for an alkyl-aryl amine is expected in the 1250-1350 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the difluorophenyl ring.
Table 3: Characteristic Vibrational Frequencies for (2,4-Difluorophenyl)methylamine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3030 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2970 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Chromatographic and Separation Science Methodologies
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are the primary methods for assessing the purity of a sample and monitoring the progress of a chemical reaction. drawellanalytical.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for purity assessment. drawellanalytical.com The choice between them depends on the analyte's properties, such as volatility and thermal stability. chromatographytoday.com
Gas Chromatography (GC): Given its likely volatility, (2,4-Difluorophenyl)methylamine is well-suited for GC analysis. birchbiotech.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a long column. A Flame Ionization Detector (FID) is commonly used for quantification. Purity is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main peak relative to the total area.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase passing through a column packed with a solid stationary phase. drawellanalytical.com For a compound like (2,4-Difluorophenyl)methylamine, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water would be a typical starting point. Detection is often performed using an ultraviolet (UV) detector, leveraging the UV absorbance of the difluorophenyl ring. HPLC is particularly useful for monitoring reaction progress, as samples can be taken directly from the reaction mixture and analyzed without extensive workup.
Table 4: Illustrative Purity Analysis Data from a Chromatogram
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 1,234 | 0.08 | Impurity A |
| 2 | 5.89 | 1,548,960 | 99.85 | (2,4-Difluorophenyl)methylamine |
| 3 | 6.72 | 1,098 | 0.07 | Impurity B |
| Total | | 1,551,292 | 100.00 | |
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination
The specific compound (2,4-Difluorophenyl)methylamine is achiral as it does not possess a stereocenter. However, in the synthesis of related chiral amines, chiral chromatography is an indispensable technique for separating enantiomers and determining the enantiomeric excess (% ee) of a product. This is crucial in pharmaceutical research where often only one enantiomer possesses the desired biological activity.
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. windows.net This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used for this purpose. windows.net
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Table 5: Hypothetical Chiral HPLC Separation Data for a Chiral Analogue
| Peak No. | Retention Time (min) | Peak Area | Enantiomer |
|---|---|---|---|
| 1 | 9.21 | 1,250,600 | R-enantiomer |
| 2 | 11.54 | 25,520 | S-enantiomer |
| Enantiomeric Excess (% ee) | | 96.0% | |
Solid-State Characterization Techniques
In the research and development of (2,4-Difluorophenyl)methylamine derivatives, characterization of the solid-state properties is crucial for ensuring the identity, purity, and stability of the final compound. Techniques that probe the crystalline structure are fundamental in providing unambiguous structural information and identifying the specific crystalline form of the material.
X-ray Crystallography for Absolute Configuration and Crystal Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govamazonaws.com This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. rigaku.com The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be modeled. nih.gov
In the study of compounds containing the (2,4-difluorophenyl)methyl moiety, X-ray crystallography provides critical insights. For instance, in the structural analysis of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, this method was used to determine its crystal structure in the Pn space group. mdpi.com The analysis revealed key structural features, such as the interplanar angle between the two aromatic rings (0.7(2)°) and the orientation of the central amide group. mdpi.com Furthermore, it elucidated the network of intermolecular interactions, including primary amide-amide hydrogen bonds and weaker C-H⋯F interactions, which govern the crystal packing. mdpi.com Such detailed structural information is invaluable for understanding structure-property relationships.
Table 1: Representative Crystallographic Data for N-(2,4-Difluorophenyl)-2-fluorobenzamide Data derived from a study on a structurally related compound to illustrate the outputs of X-ray crystallography. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈F₃NO |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 11.969(2) |
| b (Å) | 3.8963(8) |
| c (Å) | 12.355(3) |
| β (°) | 115.93(3) |
| Volume (ų) | 517.6(2) |
| Density (calculated) (g/cm³) | 1.619 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential, non-destructive technique for the characterization of polycrystalline materials. restek.com Unlike single-crystal X-ray diffraction, PXRD is performed on a bulk powder sample containing numerous small crystallites in random orientations. Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ) and with distinct relative intensities. mdpi.com This pattern serves as a "fingerprint" for that specific crystalline form, making PXRD a powerful tool for phase identification. amanote.com
In pharmaceutical research, PXRD is pivotal for identifying and distinguishing between different crystalline forms (polymorphs) of an active pharmaceutical ingredient. researchgate.net Polymorphs can have different physicochemical properties, including solubility and stability, which can impact a drug's performance. The technique is used to monitor the polymorphic purity of a substance and to detect phase transformations that may occur due to factors like temperature or humidity. rigaku.com For example, in studies of fluorinated benzamides, PXRD has been used to identify different polymorphs that form under various crystallization conditions (e.g., from solution versus from a melt) and to monitor the formation of cocrystals when two different compounds are combined. nih.govnih.gov
Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Fluorinated Benzamide Illustrative data showing characteristic diffraction peaks used for phase identification. nih.govnih.gov
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 8.5 | 45 |
| 14.8 | 60 |
| 17.1 | 100 |
| 21.5 | 30 |
| 24.9 | 85 |
| 26.6 | 70 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. They provide a powerful means to separate individual components and subsequently identify them, offering a level of analytical detail that is unattainable with either technique alone.
GC-MS and LC-MS for Mixture Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone hyphenated techniques for impurity profiling in pharmaceutical development. shimadzu.com These methods are used to separate, detect, identify, and quantify impurities that may arise during the synthesis of a target compound. mdpi.com
GC-MS is ideal for the analysis of volatile and thermally stable compounds. restek.com In the context of synthesizing (2,4-Difluorophenyl)methylamine, GC-MS could be used to identify residual starting materials, volatile by-products, or impurities such as incompletely reacted intermediates. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column, after which each separated component is fragmented and identified by the mass spectrometer based on its unique mass spectrum. shimadzu.com
LC-MS is suited for a broader range of compounds, including those that are non-volatile or thermally labile. farmaciajournal.com It is the primary tool for identifying impurities in active pharmaceutical ingredients. During the synthesis of the target amine, LC-MS would be employed to analyze the reaction mixture for higher molecular weight by-products, degradation products, or non-volatile starting materials. The components are first separated by HPLC, and the eluent is then introduced into the mass spectrometer for detection and identification. farmaciajournal.com
Table 3: Illustrative GC-MS and LC-MS Data for Analysis of a Synthetic Mixture Hypothetical data for the analysis of a reaction to produce (2,4-Difluorophenyl)methylamine, showing the identification of the product and potential impurities.
| Technique | Compound Identity | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| GC-MS | Ethylamine (B1201723) (reactant) | 2.1 | 45, 44, 28 |
| GC-MS | 2,4-Difluorobenzaldehyde (B74705) (reactant) | 7.5 | 142, 141, 113, 95 |
| LC-MS | (2,4-Difluorophenyl)methylamine (intermediate) | 5.3 | 144 [M+H]⁺, 127 |
| LC-MS | (2,4-Difluorophenyl)methylamine (Product) | 6.8 | 172 [M+H]⁺, 143, 127 |
| LC-MS | Bis-[(2,4-difluorophenyl)methyl]amine (impurity) | 9.2 | 268 [M+H]⁺, 142, 127 |
NMR-Based Reaction Monitoring Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool that provides detailed structural information about molecules in solution. nih.gov Its application extends to the real-time or near-real-time monitoring of chemical reactions. chemrxiv.org By acquiring a series of NMR spectra at regular intervals, researchers can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. chemrxiv.org This provides invaluable insight into reaction kinetics, mechanisms, and allows for rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. researchgate.net
For the synthesis of (2,4-Difluorophenyl)methylamine, which could be formed via processes like reductive amination or N-alkylation, NMR monitoring is particularly useful. For example, in an N-alkylation reaction, the disappearance of the signal corresponding to the N-H proton of (2,4-Difluorophenyl)methylamine and the appearance of new signals corresponding to the ethyl group on the product can be quantified over time. thalesnano.com Modern benchtop NMR spectrometers can be placed directly in a fume hood and integrated with flow chemistry systems, enabling on-the-fly adjustments to reaction parameters to maximize yield and selectivity. thalesnano.com
Table 4: Representative Data from NMR Reaction Monitoring of N-Alkylation Illustrative data tracking the progress of a hypothetical reaction between (2,4-Difluorophenyl)methylamine and an ethylating agent.
| Reaction Time (min) | Relative Concentration of (2,4-Difluorophenyl)methylamine (%) | Relative Concentration of Product (%) |
|---|---|---|
| 0 | 100 | 0 |
| 15 | 65 | 35 |
| 30 | 38 | 62 |
| 60 | 12 | 88 |
| 120 | <2 | >98 |
Future Perspectives and Emerging Research Trajectories for 2,4 Difluorophenyl Methylamine
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting molecular properties to planning complex synthetic routes. For compounds like (2,4-Difluorophenyl)methylamine, these technologies offer powerful tools to explore a vast chemical space and optimize molecular design.
In compound design, AI is being used to generate entirely new molecular structures with desired therapeutic profiles. nih.govmdpi.com Algorithms can explore virtual libraries of compounds based on the (2,4-Difluorophenyl)methylamine scaffold, predicting their biological activity, pharmacokinetic properties, and potential toxicity. mdpi.com By analyzing structure-activity relationships, AI can identify modifications to the core structure that are likely to enhance efficacy or reduce off-target effects. nih.gov Recently, AI models like DreaMS have shown the ability to predict the presence of fluorine in molecules from mass spectrometry data, a challenging task that could streamline the discovery of new fluorinated drug candidates. youtube.com The integration of AI with robotic automation is leading to the development of "self-driving" laboratories that can autonomously synthesize and test new molecules, further accelerating the discovery of next-generation compounds. youtube.comsciencedaily.com
Table 1: Applications of AI/ML in Chemical Synthesis and Design
| Application Area | Description | Potential Impact on (2,4-Difluorophenyl)methylamine Research |
| Retrosynthetic Analysis | AI algorithms propose synthetic pathways for target molecules by working backward from the final product. acs.org | Faster identification of efficient synthesis routes for novel derivatives. |
| Reaction Condition Optimization | ML models predict optimal solvents, catalysts, and temperatures for chemical reactions based on historical data. youtube.comacs.org | Reduced time and resources for synthesizing new analogues. |
| De Novo Drug Design | AI generates novel molecular structures optimized for specific biological targets and desired properties. nih.gov | Design of new drug candidates with improved efficacy and safety profiles based on the core scaffold. |
| Property Prediction | Models predict physicochemical properties, biological activity, and toxicity (ADMET) of virtual compounds. nih.govmdpi.com | Prioritization of synthetic targets and reduction of late-stage failures in drug development. |
Development of Novel Sustainable Synthetic Platforms and Biocatalytic Routes
The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes. For fluorinated amines, this involves moving away from harsh reagents and energy-intensive conditions towards more environmentally benign alternatives, including biocatalysis. nih.govacs.org
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and sustainable approach to synthesizing chiral amines. diva-portal.org Amine transaminases (ATAs) are a class of enzymes that can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. diva-portal.orgfrontiersin.orgmdpi.com Research is ongoing to discover and engineer novel ATAs with broader substrate scopes and improved stability for industrial applications. diva-portal.orgfrontiersin.org The application of ATAs could provide a green synthetic route to chiral derivatives of (2,4-Difluorophenyl)methylamine, which are valuable intermediates for pharmaceuticals. Furthermore, biocatalytic "amine borrowing" is an emerging concept where transaminases are used to shuttle amine groups between molecules, enabling efficient one-pot cascade reactions. nih.gov
In addition to biocatalysis, continuous flow chemistry presents a sustainable and scalable platform for synthesis. acs.org Flow reactors offer enhanced control over reaction parameters, improved safety when handling hazardous reagents, and the potential for waste minimization. acs.org This technology is particularly suitable for fluorination reactions and could be adapted for the efficient production of (2,4-Difluorophenyl)methylamine and its derivatives. acs.org The development of more sustainable reagents, such as replacing traditional deoxyfluorination agents with greener alternatives like SF6-derived reagents, also contributes to this trend. nih.govacs.org
Exploration of Advanced Functionality in Next-Generation Materials
The unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy, make organofluorine compounds highly valuable in materials science. wikipedia.orgnih.gov While much of the focus has been on perfluorinated materials like Teflon, there is growing interest in creating functional materials from partially and specifically fluorinated building blocks like (2,4-Difluorophenyl)methylamine. wikipedia.orgnih.govuni-muenster.de
Incorporating fluorinated moieties into polymers can dramatically alter their properties. acs.orgresearchgate.net For example, fluoropolymers are used in a wide range of applications, from low-friction coatings and biomedical devices to advanced materials for the energy sector, such as proton exchange membranes in fuel cells. nih.govacs.org The (2,4-Difluorophenyl)methylamine unit could be incorporated as a monomer or a side-chain in polymers to create novel materials. Such materials could exhibit unique properties, including stimuli-responsiveness, making them suitable for "smart" applications like sensors, actuators, and controlled drug delivery systems. nih.gov
The field of "fluorous chemistry" exploits the unique solubility properties of highly fluorinated compounds to facilitate purification in organic synthesis. wikipedia.org The principles of organofluorine chemistry are central to designing next-generation materials for medicinal chemistry, agrochemicals, and other high-performance applications. uni-muenster.de Research efforts are focused on exploring uncharted chemical space to create multiply fluorinated systems with defined stereochemistry, which are currently challenging to synthesize but hold enormous potential for discovering novel properties. uni-muenster.de
Table 2: Potential Applications of Fluorinated Materials Derived from the Core Scaffold
| Material Type | Potential Properties | Example Applications |
| Fluorinated Polymers | High thermal stability, chemical resistance, low surface energy, piezoelectricity. nih.govacs.org | Advanced coatings, biomedical implants, fuel cell membranes, sensors. nih.govacs.org |
| Smart Materials | Stimuli-responsive (e.g., to pH, temperature, light). nih.gov | Drug delivery systems, artificial muscles, microfluidics. nih.gov |
| Functionalized Surfaces | Hydrophobicity, oleophobicity. acs.org | Water-repellent and self-cleaning surfaces. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The development of novel functional molecules and materials increasingly relies on interdisciplinary collaboration. elsevierpure.comucsb.edu The unique characteristics of organofluorine compounds place them at the nexus of chemistry, biology, materials science, and engineering. uzh.chacs.org The journey of a compound like (2,4-Difluorophenyl)methylamine from a laboratory curiosity to a functional product requires a convergence of expertise.
Synthetic chemists develop new methods to create fluorinated building blocks, while computational chemists use AI to design and predict the properties of new derivatives. elsevierpure.comucsb.eduuzh.ch Materials scientists and engineers then take these building blocks to construct and characterize new materials, such as advanced polymers or functional coatings. elsevierpure.comacs.org In the biomedical field, chemists collaborate with biologists and pharmacologists to design fluorinated drugs, using the unique properties of fluorine to enhance metabolic stability and bioavailability. acs.orgacs.org This multidisciplinary approach is essential for translating fundamental discoveries in organofluorine chemistry into tangible applications that address societal needs, from new therapeutics to high-performance materials. elsevierpure.comucsb.eduacs.org The exploration of (2,4-Difluorophenyl)methylamine and its analogues within such collaborative frameworks will be crucial for unlocking their full potential.
Q & A
Q. What are the optimal synthetic routes for (2,4-Difluorophenyl)methylamine, and how can purity be validated?
The compound is synthesized via nucleophilic substitution of 2,4-difluorobenzyl chloride with ethylamine in the presence of a base (e.g., NaOH or K₂CO₃) under reflux conditions. Purification involves column chromatography or crystallization using solvents like ethyl acetate/hexane. Purity is validated via ¹H/¹³C NMR (to confirm substitution patterns and amine proton integration) and HPLC-MS (to detect impurities <0.5%) .
Q. What analytical techniques are critical for structural characterization and quantification?
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~-110 to -120 ppm for ortho/para-F) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (expected m/z 185.2 [M+H]⁺) .
- HPLC with Fluorescence Detection : Quantifies amine content using fluorescamine derivatization (ex/em: 390/475 nm) .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to fluorophenyl moieties’ affinity for heme iron .
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (IC₅₀ values <10 µM suggest pharmacological potential) .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts like imines or nitriles?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve nucleophilicity but require strict temperature control (<60°C) to avoid oxidation .
- Inert Atmosphere : Nitrogen purging reduces oxidation of the amine to nitriles .
Q. What mechanistic insights explain the compound’s biological activity in neurological targets?
The difluorophenyl group enhances lipophilicity (LogP ~2.5), facilitating blood-brain barrier penetration. Molecular docking studies suggest hydrogen bonding between the amine and aspartate residues in monoamine transporters (e.g., SERT), while fluorine atoms stabilize π-π stacking with aromatic receptor pockets .
Q. How should researchers address contradictory bioactivity data across cell lines or animal models?
- Purity Reassessment : Check for trace solvents (e.g., DMF) via GC-MS, which may artifactually inhibit enzymes .
- Metabolic Stability : Use liver microsomes to assess if cytochrome-mediated degradation varies between models .
- Structural Analog Comparison : Compare with N-[(2,4-difluorophenyl)methyl]propan-2-amine to isolate electronic vs. steric effects .
Q. What computational methods predict interaction modes with biological targets?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive amine/fluorine sites .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (POPC bilayers) and receptor binding (≥100 ns trajectories) .
Q. How does the compound’s stability vary under oxidative or acidic conditions, and what degradation products form?
- Oxidative Stress : Exposure to H₂O₂ generates N-oxide derivatives (confirmed via LC-MS) .
- Acidic Hydrolysis : pH <3 cleaves the C-N bond, yielding 2,4-difluorobenzyl alcohol (GC-MS retention time: 8.2 min) .
- Storage Recommendations : -20°C under argon with desiccants to prevent amine degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
